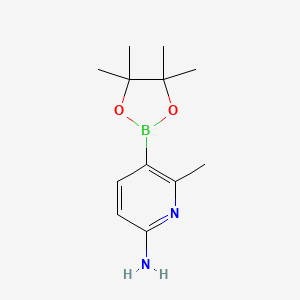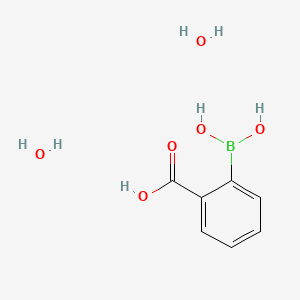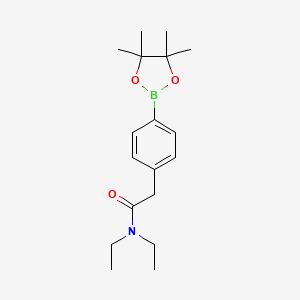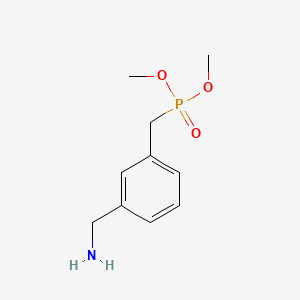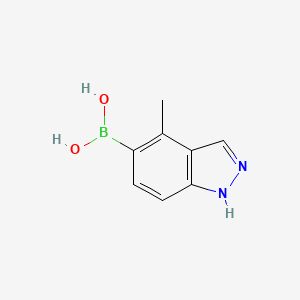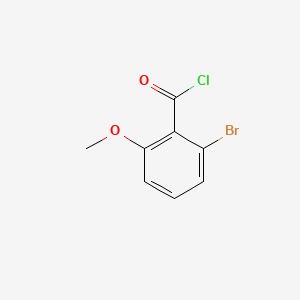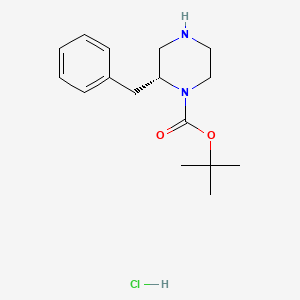![molecular formula C20H26N2O3 B572299 tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate CAS No. 1358667-55-6](/img/structure/B572299.png)
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.
Métodos De Preparación
The synthesis of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate.
Cyclization: This is followed by cyclization to form the spirocyclic structure.
Demethylation: The final step involves the demethylation of the resulting spirocyclic oxindole.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification.
Análisis De Reacciones Químicas
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to receptor interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of complex organic molecules for industrial purposes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with a wide range of receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: This compound also features a spirocyclic structure but differs in its functional groups and biological activities.
tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and its potential for diverse biological activities.
Propiedades
IUPAC Name |
tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMKQDQMGCGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856044 |
Source


|
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358667-55-6 |
Source


|
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)



